Futibatinib

Catalog No.
S544586
CAS No.
1448169-71-8
M.F
C22H22N6O3
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Futibatinib

CAS Number

1448169-71-8

Product Name

Futibatinib

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TAS-120, TAS 120, TAS120

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC

The exact mass of the compound Futibatinib is 418.1753 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Futibatinib (TAS-120) is a highly selective, irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors 1–4 (FGFR1–4). Unlike traditional reversible ATP-competitive inhibitors, futibatinib features an acrylamide warhead that forms a covalent adduct with a highly conserved cysteine residue (e.g., C491 in FGFR2) located in the P-loop of the kinase domain [1]. This irreversible binding mechanism provides sustained suppression of FGFR phosphorylation and downstream signaling pathways, such as MAPK/ERK and PI3K/AKT. In procurement and assay design, futibatinib is prioritized as a benchmark covalent probe for pan-FGFR inhibition, offering sub-nanomolar to low-nanomolar potency across all four isoforms while maintaining an exceptionally clean kinome selectivity profile[2].

Substituting futibatinib with standard reversible FGFR inhibitors—such as pemigatinib, infigratinib, or erdafitinib—fundamentally compromises experimental integrity in acquired resistance models. Reversible inhibitors are highly vulnerable to steric hindrance caused by gatekeeper mutations (e.g., FGFR2 V565I/L) and molecular brake mutations (e.g., N550H), leading to a complete loss of target engagement and assay failure [1]. Because futibatinib covalently binds to the P-loop cysteine, it bypasses these steric clashes, maintaining nanomolar potency where reversible analogs experience >100-fold drops in efficacy [2]. Furthermore, utilizing broad-spectrum multi-kinase inhibitors as substitutes introduces confounding off-target toxicities, whereas futibatinib's strict selectivity ensures that observed phenotypic responses are exclusively FGFR-driven.

Efficacy Against FGFR2 Gatekeeper Mutations

In comparative kinase assays, futibatinib demonstrates sustained potency against acquired resistance mutations that render reversible inhibitors ineffective. Against the FGFR2 V565I gatekeeper mutant, futibatinib maintains an IC50 of 1.3 to 3.0 nM[1]. In stark contrast, reversible ATP-competitive inhibitors such as pemigatinib and infigratinib suffer a >100-fold loss in potency, failing to suppress downstream signaling at clinically and experimentally relevant concentrations[2].

Evidence DimensionIC50 against FGFR2 V565I mutant
Target Compound DataFutibatinib: 1.3 - 3.0 nM
Comparator Or BaselinePemigatinib / Infigratinib: >100-fold shift in IC50 (loss of potency)
Quantified Difference>100-fold superior potency for futibatinib against the V565I mutant
ConditionsRecombinant kinase assays and cell-based phosphorylation assays

Procurement of futibatinib is essential for laboratories modeling acquired resistance in cholangiocarcinoma or urothelial carcinoma, as reversible inhibitors cannot accurately probe these mutant targets.

Covalent Target Engagement and Sustained Inhibition

Futibatinib's mechanism of action relies on the formation of an irreversible covalent bond with the C491 residue in the FGFR2 ATP-binding pocket. When tested against the C491A mutant, futibatinib exhibits a >100-fold shift in IC50, confirming its strict reliance on this cysteine for covalent engagement [1]. This irreversible binding results in prolonged suppression of FGFR phosphorylation and downstream ERK activation even after drug washout, whereas reversible inhibitors exhibit rapid target dissociation and signal recovery [2].

Evidence DimensionIC50 shift against FGFR2 C491A mutant vs Wild-Type
Target Compound DataFutibatinib: >100-fold loss of potency against C491A (confirming covalent mechanism)
Comparator Or BaselineReversible inhibitors: No dependency on C491 for binding
Quantified DifferenceAbsolute dependency on C491 for irreversible target engagement
ConditionsFGFR2 C491A mutant enzyme assay

Irreversible binding guarantees prolonged assay stability and sustained target suppression, making it the preferred reagent for long-term cellular assays and in vivo pharmacodynamic studies.

Pan-FGFR Potency vs Isoform-Selective Agents

Futibatinib functions as a highly potent pan-FGFR inhibitor, exhibiting IC50 values of 1.8 nM, 1.4 nM, 1.6 nM, and 3.7 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively[1]. While FGFR4-selective inhibitors like roblitinib (FGF401) achieve similar potency against FGFR4 (IC50 1.9 nM), they show >1000-fold weaker activity against FGFR1-3 . Futibatinib provides comprehensive blockade across all four isoforms simultaneously, eliminating the need to procure and multiplex several isoform-specific compounds.

Evidence DimensionIC50 across FGFR1-4 isoforms
Target Compound DataFutibatinib: 1.4 - 3.7 nM across all four isoforms
Comparator Or BaselineRoblitinib (FGF401): 1.9 nM for FGFR4, but >1000-fold weaker for FGFR1-3
Quantified DifferenceComprehensive sub-10 nM potency across all 4 isoforms vs single-isoform restriction
ConditionsRecombinant human kinase panel assays

Buyers requiring simultaneous suppression of redundant FGFR signaling pathways can rely on a single, well-characterized reagent rather than a complex mixture of selective inhibitors.

Exceptional Kinome Selectivity Profile

Broad-spectrum tyrosine kinase inhibitors (e.g., brivanib or lenvatinib) often exhibit significant cross-reactivity with VEGFR and PDGFR, complicating the interpretation of phenotypic data. In a comprehensive screen of 296 human kinases, futibatinib demonstrated exquisite selectivity, with only 3 non-FGFR kinases (mutant RET, MAPKAPK2, and CK1a) showing >50% inhibition at 100 nM (50x the primary IC50)[1]. This clean kinome profile ensures that experimental results are driven specifically by FGFR blockade.

Evidence DimensionOff-target kinase inhibition in a 296-kinase panel
Target Compound DataFutibatinib: Only 3 non-FGFR kinases inhibited >50% at 100 nM
Comparator Or BaselineBroad-spectrum multi-kinase inhibitors (e.g., Brivanib): High cross-reactivity with VEGFR/PDGFR
Quantified DifferenceNear-absolute FGFR specificity compared to multi-target angiogenesis inhibitors
Conditions296-kinase panel screening at 100 nM concentration

High kinome selectivity prevents confounding off-target effects in complex biological assays, ensuring high reproducibility and clean phenotypic data.

Modeling Acquired Resistance in FGFR-Driven Cancers

Due to its ability to maintain nanomolar potency against V565I/L and N550H/K mutations, futibatinib is a benchmark positive control for assays modeling acquired resistance in cholangiocarcinoma and urothelial carcinoma cell lines. It allows researchers to establish baseline efficacy profiles for next-generation compounds aiming to overcome steric hindrance in the ATP-binding pocket [1].

Structural Biology and Covalent Inhibitor Design

As a first-in-class approved covalent FGFR inhibitor, futibatinib serves as a critical reference standard in structural biology and medicinal chemistry. It is utilized in X-ray crystallography and mass spectrometry assays to map the P-loop cysteine (C491/C492) engagement, guiding the rational design of novel irreversible kinase inhibitors[2].

Pan-FGFR Suppression in Redundant Signaling Models

In complex tumor microenvironment or developmental biology models where multiple FGFR isoforms are co-expressed and exhibit functional redundancy, futibatinib is a highly effective reagent. Its uniform sub-10 nM potency across FGFR1-4 ensures complete pathway blockade, avoiding the incomplete suppression seen when using isoform-selective agents like roblitinib or fisogatinib [1].

In Vivo Pharmacodynamic Profiling

Futibatinib's irreversible binding mechanism provides sustained target suppression even as plasma drug levels decline. This makes it highly suitable for in vivo xenograft studies, where it demonstrates dose-dependent tumor reduction and prolonged pERK inhibition, serving as a reliable benchmark for evaluating the in vivo efficacy of experimental targeted therapies [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

418.17533859 Da

Monoisotopic Mass

418.17533859 Da

Heavy Atom Count

31

Appearance

Off-white to light beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4B93MGE4AL

Drug Indication

Futibatinib is indicated to treat adults with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harbouring fibroblast growth factor receptor 2 (FGFR2) gene fusions or other rearrangements. In Europe, it is indicated in patients whose disease has progressed after at least one prior line of systemic therapy. Futibatinib is approved in the US under accelerated approval and in Europe under conditional marketing authorization. This currently approved indication is subject to change, as it may be contingent upon verification and description of clinical benefit in a confirmatory trial(s).
Lytgobi monotherapy is indicated for the treatment of adult patients with locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement that have progressed after at least one prior line of systemic therapy.
Treatment of cholangiocarcinoma

Livertox Summary

Futibatinib is a FGF receptor 2 kinase inhibitor that is used in the treatment of unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma. Futibatinib is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been convincingly linked to cases of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

Mechanism of Action

Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations.

Absorption Distribution and Excretion

Tmax ranges from 1.2 to 22.8 hours, with a median value of two hours. In healthy subjects, a high-fat and high-calorie meal (900 to 1000 calories with approximately 50% of total caloric content from fat) decreased futibatinib AUC by 11% and Cmax by 42%.
Following a single oral dose of 20 mg radiolabeled futibatinib, approximately 91% of the total recovered radioactivity was observed in feces and 9% in urine, with negligible unchanged futibatinib in urine or feces.
The geometric mean (CV%) apparent volume of distribution (Vc/F) is 66 L (18%).
The geometric mean (CV%) apparent clearance (CL/F) is 20 L/h (23%).

Metabolism Metabolites

_In vitro_, futibatinib is primarily metabolized by CYP3A and to a lesser extent by CYP2C9 and CYP2D6. Unchanged futibatinib is the major drug-related moiety in plasma (accounting for 59% of radioactivity) in healthy subjects.

Wikipedia

Futibatinib

Biological Half Life

The mean (CV%) elimination half-life (t1/2) of futibatinib is 2.9 hours (27%).

Use Classification

Human drugs -> antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types